2-Propyn-1-one, 1-(2-naphthalenyl)-
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Overview
Description
2-Propyn-1-one, 1-(2-naphthalenyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a propynone group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(2-naphthalenyl)- typically involves the reaction of 2-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propyn-1-one, 1-(2-naphthalenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 1-(2-naphthalenyl)-2-propyn-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Propyn-1-one, 1-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-(2-naphthalenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The alkyne group is particularly reactive and can participate in click chemistry reactions, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-(1-naphthalenyl)-
- 2-Propyn-1-one, 3-(1-naphthalenyl)-1-phenyl-
- 1-Phenyl-2-propyn-1-one
Uniqueness
2-Propyn-1-one, 1-(2-naphthalenyl)- is unique due to the position of the naphthalene ring, which influences its chemical reactivity and physical properties
Properties
CAS No. |
404839-10-7 |
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Molecular Formula |
C13H8O |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-naphthalen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C13H8O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H |
InChI Key |
ACGYXSPJTGBWSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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